molecular formula C16H10N2O3S B11643448 (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11643448
M. Wt: 310.3 g/mol
InChI Key: PZIZLKJGPGUSCJ-ZSOIEALJSA-N
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Description

2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole and benzimidazole fused ring system, which is further functionalized with a dihydroxyphenyl group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves the condensation of 3,4-dihydroxybenzaldehyde with a thiazole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, altering their activity and thereby affecting cellular processes. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • Methanone, (2,4-dihydroxyphenyl)phenyl-

Uniqueness

What sets 2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart is its unique fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H10N2O3S/c19-12-6-5-9(7-13(12)20)8-14-15(21)18-11-4-2-1-3-10(11)17-16(18)22-14/h1-8,19-20H/b14-8-

InChI Key

PZIZLKJGPGUSCJ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)O)O)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)O)O)S3

Origin of Product

United States

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